vmy-1-103

Catalog No.
S548325
CAS No.
M.F
C34H42ClN9O4S
M. Wt
708.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
vmy-1-103

Product Name

vmy-1-103

IUPAC Name

2-chloro-N-[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethyl]-4-[[2-[[(2R)-1-hydroxy-3-methylbutan-2-yl]amino]-9-propan-2-ylpurin-6-yl]amino]benzamide

Molecular Formula

C34H42ClN9O4S

Molecular Weight

708.3 g/mol

InChI

InChI=1S/C34H42ClN9O4S/c1-20(2)27(18-45)40-34-41-31(30-32(42-34)44(19-37-30)21(3)4)39-22-13-14-25(26(35)17-22)33(46)36-15-16-38-49(47,48)29-12-8-9-23-24(29)10-7-11-28(23)43(5)6/h7-14,17,19-21,27,38,45H,15-16,18H2,1-6H3,(H,36,46)(H2,39,40,41,42)/t27-/m0/s1

InChI Key

NJNQGMFCZFMREY-MHZLTWQESA-N

SMILES

CC(C)C(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC(=C(C=C3)C(=O)NCCNS(=O)(=O)C4=CC=CC5=C4C=CC=C5N(C)C)Cl

Solubility

Soluble in DMSO, not in water

Synonyms

VMY-1-103, VMY-1103, VMY 1103

Canonical SMILES

CC(C)C(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC(=C(C=C3)C(=O)NCCNS(=O)(=O)C4=CC=CC5=C4C=CC=C5N(C)C)Cl

Isomeric SMILES

CC(C)[C@H](CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC(=C(C=C3)C(=O)NCCNS(=O)(=O)C4=CC=CC5=C4C=CC=C5N(C)C)Cl

Description

The exact mass of the compound 2-chloro-N-[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethyl]-4-[[2-[[(2R)-1-hydroxy-3-methylbutan-2-yl]amino]-9-propan-2-ylpurin-6-yl]amino]benzamide is 707.2769 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

VMY-1-103 is a novel chemical compound classified as a cyclin-dependent kinase inhibitor. It is a dansylated analog of purvalanol B, designed to enhance its biological activity and fluorescent properties. This compound selectively inhibits cyclin-dependent kinases, which are crucial in regulating the cell cycle. VMY-1-103 has shown significant potential in inducing apoptosis in various cancer cell lines, including prostate and breast cancer, making it a candidate for further therapeutic exploration .

Typical of small molecule inhibitors. Key reactions include:

  • Oxidation: The compound can undergo oxidation under certain conditions, potentially altering its activity.
  • Binding Interactions: VMY-1-103 competes with ATP for binding at the active sites of cyclin-dependent kinases, disrupting their function and leading to cell cycle arrest .
  • Cleavage Reactions: It induces cleavage of poly(ADP-ribose) polymerase (PARP) and caspase-3, which are markers of apoptosis, indicating its role in promoting programmed cell death .

The biological activity of VMY-1-103 has been extensively studied, particularly its effects on cancer cells:

  • Cell Cycle Arrest: VMY-1-103 effectively arrests the cell cycle at the G1 phase, leading to reduced proliferation rates in cancer cells .
  • Induction of Apoptosis: The compound significantly increases apoptotic markers such as cleaved caspase-3 and PARP cleavage. It also enhances the expression of pro-apoptotic proteins like Bax and Bad while decreasing anti-apoptotic proteins .
  • Impact on Mitochondrial Function: VMY-1-103 causes mitochondrial membrane depolarization, a critical event in the intrinsic pathway of apoptosis .

The synthesis of VMY-1-103 involves several steps:

  • Modification of Purvalanol B: The synthesis begins with purvalanol B, where modifications are made to the 6-anilino position.
  • Coupling with Dansyl Ethylenediamine: A dansyl ethylenediamine group is chemically coupled to enhance lipophilicity and allow for fluorescent imaging capabilities.
  • Purification: The final product is purified using techniques such as chromatography to ensure high purity for biological testing .

VMY-1-103 has promising applications in cancer therapy:

  • Cancer Treatment: Its ability to induce apoptosis and inhibit cell proliferation makes it a candidate for treating various cancers, particularly prostate and breast cancers .
  • Research Tool: Due to its fluorescent properties, VMY-1-103 can be utilized in research settings to study cell cycle dynamics and apoptosis mechanisms in real-time .

Research indicates that VMY-1-103 interacts uniquely with cellular pathways:

  • Caspase Activation: It activates caspases involved in apoptosis, specifically caspase-3 and -9, indicating its role in the intrinsic apoptotic pathway .
  • Cellular Signaling Modulation: The compound alters levels of key proteins involved in apoptosis and cell cycle regulation, such as p53 phosphorylation at specific serine residues .

VMY-1-103 can be compared with other cyclin-dependent kinase inhibitors based on its unique properties:

Compound NameMechanism of ActionUnique Features
Purvalanol BCDK inhibitorParent compound; less effective than VMY-1-103
FlavopiridolCDK inhibitorEffective but does not disrupt mitosis like VMY
RoscovitineCDK inhibitorLess selective; broader range of activity
PalbociclibCDK4/6 inhibitorFDA-approved; focuses on specific CDKs

Uniqueness of VMY-1-103

VMY-1-103 stands out due to its enhanced potency in inducing apoptosis and disrupting mitotic spindle formation compared to its parent compound purvalanol B and other inhibitors. Its ability to combine fluorescent imaging with effective CDK inhibition provides a dual utility that is not commonly found among similar compounds .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

5.6

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

5

Exact Mass

707.2768997 g/mol

Monoisotopic Mass

707.2768997 g/mol

Heavy Atom Count

49

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2024-02-18
1: Ringer L, Sirajuddin P, Tricoli L, Waye S, Choudhry MU, Parasido E, Sivakumar A, Heckler M, Naeem A, Abdelgawad I, Liu X, Feldman AS, Lee RJ, Wu CL, Yenugonda V, Kallakury B, Dritschilo A, Lynch J, Schlegel R, Rodriguez O, Pestell RG, Avantaggiati ML, Albanese C. The induction of the p53 tumor suppressor protein bridges the apoptotic and autophagic signaling pathways to regulate cell death in prostate cancer cells. Oncotarget. 2014 Nov 15;5(21):10678-91. PubMed PMID: 25296977; PubMed Central PMCID: PMC4279402.
2: Sirajuddin P, Das S, Ringer L, Rodriguez OC, Sivakumar A, Lee YC, Ãœren A, Fricke ST, Rood B, Ozcan A, Wang SS, Karam S, Yenugonda V, Salinas P, Petricoin E 3rd, Pishvaian M, Lisanti MP, Wang Y, Schlegel R, Moasser B, Albanese C. Quantifying the CDK inhibitor VMY-1-103's activity and tissue levels in an in vivo tumor model by LC-MS/MS and by MRI. Cell Cycle. 2012 Oct 15;11(20):3801-9. doi: 10.4161/cc.21988. Epub 2012 Sep 14. PubMed PMID: 22983062; PubMed Central PMCID: PMC3495823.
3: Ringer L, Sirajuddin P, Heckler M, Ghosh A, Suprynowicz F, Yenugonda VM, Brown ML, Toretsky JA, Uren A, Lee Y, MacDonald TJ, Rodriguez O, Glazer RI, Schlegel R, Albanese C. VMY-1-103 is a novel CDK inhibitor that disrupts chromosome organization and delays metaphase progression in medulloblastoma cells. Cancer Biol Ther. 2011 Nov 1;12(9):818-26. doi: 10.4161/cbt.12.9.17682. Epub 2011 Nov 1. PubMed PMID: 21885916; PubMed Central PMCID: PMC3367670.
4: Yenugonda VM, Deb TB, Grindrod SC, Dakshanamurthy S, Yang Y, Paige M, Brown ML. Fluorescent cyclin-dependent kinase inhibitors block the proliferation of human breast cancer cells. Bioorg Med Chem. 2011 Apr 15;19(8):2714-25. doi: 10.1016/j.bmc.2011.02.052. Epub 2011 Mar 4. PubMed PMID: 21440449.
5: Tanowitz HB, Machado FS. New therapies for prostate cancer? Cancer Biol Ther. 2010 Aug 15;10(4):326-8. doi: 10.4161/cbt.10.4.13102. Epub 2010 Aug 21. PubMed PMID: 20703097.
6: Ringer L, Sirajuddin P, Yenugonda VM, Ghosh A, Divito K, Trabosh V, Patel Y, Brophy A, Grindrod S, Lisanti MP, Rosenthal D, Brown ML, Avantaggiati ML, Rodriguez O, Albanese C. VMY-1-103, a dansylated analog of purvalanol B, induces caspase-3-dependent apoptosis in LNCaP prostate cancer cells. Cancer Biol Ther. 2010 Aug 15;10(4):320-5. Epub 2010 Aug 3. PubMed PMID: 20574155; PubMed Central PMCID: PMC3040852.

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